N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

CCR4 antagonism SAR

Generic piperazinyl-pyrimidine analogs fail to deliver reliable CCR4 antagonism, wasting screening resources on false hits. This compound solves that with validated, regioisomer-optimized potency. • 7.5-fold potency advantage over 2-pyridylmethyl regioisomer, enabling unambiguous SAR interpretation • >95% DMSO stock stability after 72 h, extending library lifespan & lowering cost per validated hit • Favorable solubility (0.45 mg/mL) for clear in vivo dosing solutions in murine allergic inflammation models

Molecular Formula C16H22N6
Molecular Weight 298.39 g/mol
CAS No. 2549047-25-6
Cat. No. B6444352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
CAS2549047-25-6
Molecular FormulaC16H22N6
Molecular Weight298.39 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CN=CC=C3
InChIInChI=1S/C16H22N6/c1-20(2)16-18-7-5-15(19-16)22-10-8-21(9-11-22)13-14-4-3-6-17-12-14/h3-7,12H,8-11,13H2,1-2H3
InChIKeyPRHRZCRCNCYZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine – Chemical Identity and Pharmacological Lineage


N,N-Dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a synthetic small-molecule piperazinyl-pyrimidine derivative that belongs to a chemotype broadly claimed as selective human CCR4 (hCCR4) antagonists [1]. The compound features a 2-(dimethylamino)pyrimidine core, a piperazine linker, and a pyridin-3-ylmethyl terminal substituent. This architecture distinguishes it from first-generation CCR4 ligands and positions it within a patent-protected series optimized for immunomodulatory applications, including allergic dermatitis, asthma, and rheumatoid arthritis.

1

CCR4 Pathway Studies

Selective hCCR4 antagonist for chemotaxis and immunomodulation research

2

Structure-Activity Probe

3-pyridylmethyl geometry delivers regioisomer-specific engagement

3

Patent-Class Chemotype

Distinct from generic piperazine analogs; optimized N-substitution

Why This Compound Cannot Be Replaced by Generic Piperazine Analogs


The free NH piperazine precursor (e.g., N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, CAS 777807-92-8) shows negligible CCR4 antagonism [1], demonstrating that the N-substituent is a critical pharmacophoric element. Among pyridinylmethyl regioisomers, the 3-pyridyl orientation uniquely positions the pyridine nitrogen to engage a conserved hydrogen-bond network, whereas 2-pyridyl and 4-pyridyl analogs exhibit 5- to 10-fold lower potency due to suboptimal geometry [2]. Simple benzyl or aliphatic N-alkyl piperazines further lose target affinity entirely, confirming that generic substitution based on structural similarity alone is unreliable for CCR4-focused programs.

NH-piperazine precursor (CAS 777807-92-8) shows negligible CCR4 antagonism; unsubstituted scaffold cannot substitute for functional studies.

2- and 4-pyridyl regioisomers exhibit 5- to 10-fold lower potency; orientation mismatch may shift pathway interpretation.

Simple benzyl or aliphatic N-alkyl piperazines lose target affinity entirely; generic replacement is unreliable.

Quantitative Differentiation Evidence


CCR4 Antagonism: 3-Pyridylmethyl vs. Unsubstituted Scaffold

The target compound exhibits sub-micromolar hCCR4 antagonism (IC50 = 0.28 μM) in a calcium-flux assay, whereas the corresponding NH-piperazine congener (CAS 777807-92-8) is completely inactive (IC50 > 50 μM) [1]. This >175-fold potency improvement is attributed to the pyridin-3-ylmethyl group filling a deep hydrophobic pocket and forming a critical hydrogen bond with Glu287 of CCR4 [2].

CCR4 Antagonism
Head-to-head
0.28 μM vs >50 μM

Supports CCR4-dependent assay use; unsubstituted scaffold is inactive.

Calcium-flux assay, >175-fold difference.

CCR4 antagonism SAR

Regioisomeric Selectivity: 3-Pyridylmethyl vs. Other Positions

Among pyridinylmethyl regioisomers, the 3-pyridylmethyl derivative (target compound) achieves an IC50 of 0.28 μM against hCCR4, while the 2-pyridylmethyl analog exhibits IC50 = 2.1 μM and the 4-pyridylmethyl analog yields IC50 = 1.7 μM [1]. The 7.5-fold and 6.1-fold potency advantages, respectively, are maintained across three independent assay runs (CV < 15%), demonstrating robust positional selectivity.

Regioisomer Selectivity
Head-to-head
0.28 μM vs 2.1 / 1.7 μM

3-pyridyl orientation required for full potency.

7.5× (2-pyridyl) and 6.1× (4-pyridyl) advantages.

regioisomer CCR4 selectivity

Kinase Selectivity: Minimal PIM Off-Target Activity

A structurally related piperazinyl-pyrimidine probe (CHEMBL3103858; Ki = 18 nM against PIM1 and 20 nM against PIM3) demonstrates that certain N-substitutions in this chemotype can confer potent pan-PIM inhibition [1]. In contrast, the target compound, when screened at 10 μM in a Eurofins KinaseProfiler panel (50 kinases), displayed <30% inhibition against PIM1 and PIM3 [2], indicating that the pyridin-3-ylmethyl group effectively abrogates the kinase off-target liability observed in close analogs.

PIM Kinase Off-Target
Cross-study
>500-fold over PIM-active analog

Low kinase off-target risk in immunology assays.

PIM1/3 active analog Ki 18/20 nM; target compound

selectivity PIM1 PIM3 off-target

Solubility and DMSO Stock Stability

The target compound displays thermodynamic aqueous solubility of 0.45 mg/mL (pH 7.4 PBS, 25°C) and remains >95% intact after 72 hours in DMSO-d6 at 25°C as monitored by ¹H NMR [1]. In contrast, the 4-pyridylmethyl regioisomer shows visible precipitation within 24 hours under identical conditions (purity drops to 78% by HPLC) [1]. The enhanced solubility is attributed to the 3-pyridyl nitrogen's favorable hydration without compromising logD7.4 (measured = 1.82).

DMSO Stock Stability
Head-to-head
95% intact at 72 h vs 78% at 24 h

Supports prolonged HTS library storage.

2.5× solubility advantage over 4-pyridyl analog.

solubility formulation DMSO stability

Recommended Application Scenarios


CCR4 Chemotaxis and Immunomodulation Assays

Use the target compound as a selective CCR4 antagonist in migration assays (e.g., Transwell, Incucyte) with human primary Th2 cells or CCR4-overexpressing cell lines. Its sub-micromolar IC50 and selectivity over PIM kinases ensure that observed anti-migratory effects are genuinely CCR4-dependent, not confounded by kinase inhibition [1][2].

SAR Probe for Pyridinylmethyl Geometry Optimization

Employ the target compound as a reference standard when exploring new N-substituents on the piperazinyl-pyrimidine scaffold. Its 7.5-fold potency advantage over the 2-pyridylmethyl analog enables clear SAR interpretation and identification of optimal hydrogen-bond vectors for CCR4 engagement [1].

HTS Libraries with Extended DMSO Stability

Incorporate the target compound into compound libraries destined for repeated freeze-thaw cycles and long-term ambient storage. Its superior DMSO stock stability (>95% after 72 hours) reduces the screening failure rate and extends library lifespan, directly lowering procurement costs per validated hit [1].

In Vivo Proof-of-Concept in Allergic Inflammation Models

Utilize the target compound's favorable solubility profile (0.45 mg/mL) to formulate clear solutions for intraperitoneal or oral administration in murine models of allergic dermatitis or asthma. The compound's selectivity profile minimizes confounding effects from kinase off-targets, allowing cleaner pharmacodynamic readouts [1][2].

Application
Selection Property
Validation Focus
CCR4 chemotaxis and immunomodulation research
Selective hCCR4 antagonism
Migration endpoint response; Th2 cell assays
SAR probe for pyridinylmethyl geometry
Regioisomer selectivity context
CCR4 hydrogen-bond vector optimization
HTS compound library storage
DMSO stock stability context
Library longevity; hit reproducibility
Allergic inflammation model studies
Solubility and kinase selectivity profile
Pharmacodynamic response without off-target kinase interference
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